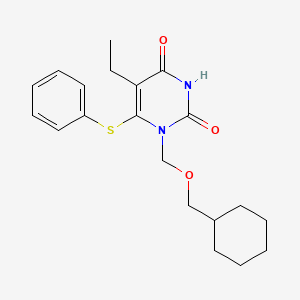
6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione, commonly referred to as 1-cyHexMeOMe-6PhS-5Et U, is a complex organic compound with the molecular formula C20H26N2O3S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves multiple steps. The process typically starts with the preparation of the cyclohexylmethoxy group, which is then attached to a methyl group. This intermediate is further reacted with ethyl and phenylsulfanyl groups under controlled conditions to form the final compound .
Industrial Production Methods
In industrial settings, the production of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with a thioxo group instead of a dione.
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dihydroxy-pyrimidine: Similar structure but with dihydroxy groups instead of a dione.
Uniqueness
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
136160-42-4 |
|---|---|
Fórmula molecular |
C20H26N2O3S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24) |
Clave InChI |
BKDVQCXEGMDPKE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





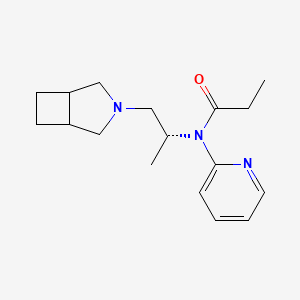
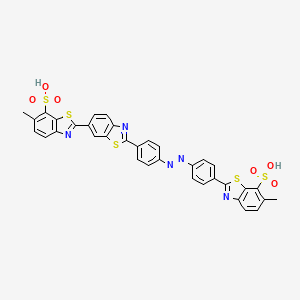
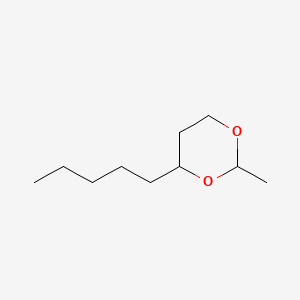

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)


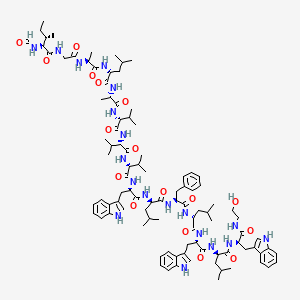

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)

